

Spectroscopic Data of Citronellyl Propionate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Citronellyl propionate

CAS No.: 94086-40-5

Cat. No.: B7798331

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This guide provides an in-depth analysis of the spectroscopic data for **Citronellyl propionate** (CAS No. 141-14-0), a widely used fragrance and flavoring ingredient.^{[1][2][3]} Intended for researchers, scientists, and professionals in drug development and quality control, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data that are crucial for the structural elucidation and purity assessment of this valuable compound.

Introduction to Citronellyl Propionate

Citronellyl propionate, chemically known as 3,7-dimethyloct-6-enyl propanoate, is a carboxylic ester derived from citronellol and propionic acid.^[2] It is a colorless liquid with a characteristic fruity-rosy odor, making it a popular component in the fragrance and flavor industries.^{[1][2]} Its application as a flavoring agent is recognized by the Flavor and Extract Manufacturers Association (FEMA), where it is listed under FEMA number 2316.^{[4][5][6]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety, concluding that it poses no safety concern at current intake levels when used as a flavoring agent.^[4]

The molecular formula of **Citronellyl propionate** is $C_{13}H_{24}O_2$, with a molecular weight of approximately 212.33 g/mol. [1][3][4] A thorough understanding of its spectroscopic signature is paramount for ensuring its identity and purity in various applications.

Molecular Structure and Spectroscopic Correlation

The structural integrity of **Citronellyl propionate** is the foundation of its characteristic properties. Spectroscopic techniques like NMR and GC-MS provide a detailed roadmap of its molecular architecture.

Figure 1: Chemical Structure of **Citronellyl Propionate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both 1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of **Citronellyl propionate** is essential for reproducible results.

Instrumentation:

- A 500 MHz NMR spectrometer is recommended for optimal resolution.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of the **Citronellyl propionate** sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Citronellyl propionate** provides a unique fingerprint of its proton environments. The following table summarizes the expected chemical shifts (δ) and multiplicities.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH_3 (propionate)	~1.14	Triplet	3H
CH_2 (propionate)	~2.31	Quartet	2H
O- CH_2	~4.10	Triplet	2H
C=CH	~5.10	Triplet	1H
CH_2 (alkene side)	~2.00	Multiplet	2H
CH_2	~1.60	Multiplet	2H
CH	~1.85	Multiplet	1H
CH_3 (on double bond)	~1.68	Singlet	3H
CH_3 (on double bond)	~1.60	Singlet	3H
CH_3 (chiral center)	~0.92	Doublet	3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (ester)	~174.5
C=CH	~131.5
=CH	~124.5
O-CH ₂	~62.5
CH ₂ (propionate)	~27.7
CH (chiral center)	~37.0
CH ₂	~35.5
CH ₂	~25.5
CH ₃ (on double bond)	~25.7
CH ₃ (on double bond)	~17.6
CH ₃ (chiral center)	~19.5
CH ₃ (propionate)	~9.2

Note: These are approximate chemical shifts and can be influenced by experimental conditions.

Interpretation and Causality

The downfield chemical shift of the O-CH₂ protons (~4.10 ppm) is a direct result of the deshielding effect of the adjacent oxygen atom of the ester group. The quartet and triplet pattern of the propionate ethyl group is a classic example of spin-spin coupling. The chemical shifts of the vinylic proton and carbons are characteristic of a trisubstituted double bond. The presence of two distinct methyl signals in the vinylic region confirms the presence of the two methyl groups on the double bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for the analysis of fragrance ingredients like **Citronellyl propionate**.^[7]

Experimental Protocol: GC-MS Analysis

Instrumentation:

- A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
- Injector Temperature: 250 °C
- Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

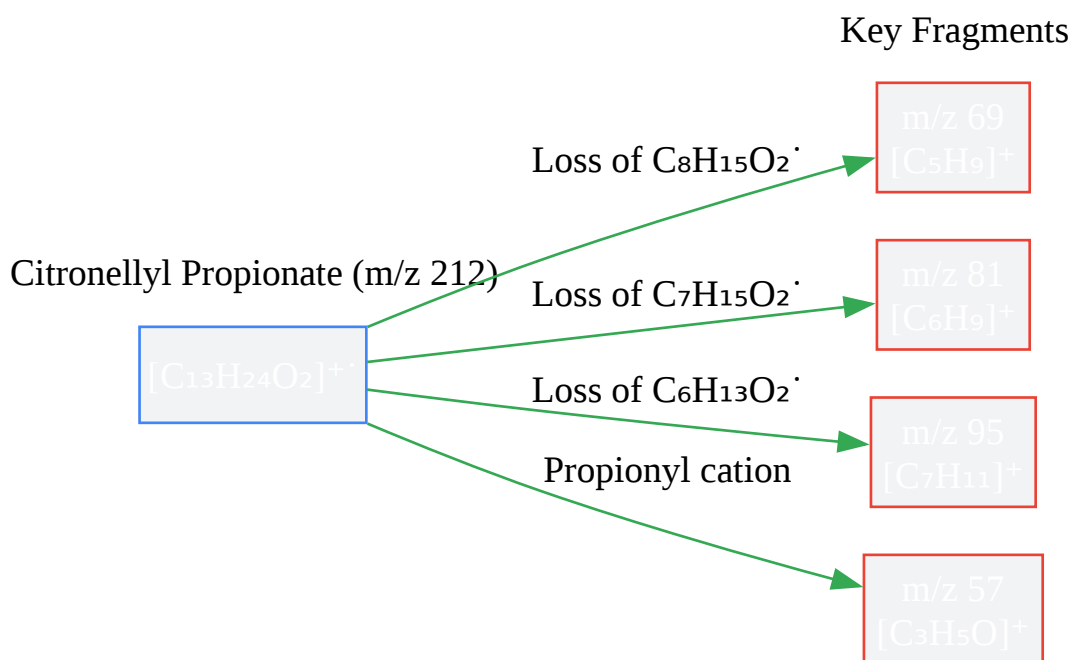
GC-MS Data and Fragmentation Pattern

The mass spectrum of **Citronellyl propionate** is characterized by a series of fragment ions that are diagnostic of its structure. The molecular ion (M^+) at m/z 212 may be weak or absent due to facile fragmentation.

Key Fragment Ions:

m/z	Relative Intensity	Proposed Fragment
69	99.99	$[\text{C}_5\text{H}_9]^+$
81	99.71	$[\text{C}_6\text{H}_9]^+$
95	91.32	$[\text{C}_7\text{H}_{11}]^+$
57	90.17	$[\text{C}_3\text{H}_5\text{O}]^+$ or $[\text{C}_4\text{H}_9]^+$
41	85.19	$[\text{C}_3\text{H}_5]^+$

Data sourced from PubChem and the Human Metabolome Database.[4]



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Figure 2: Proposed GC-MS Fragmentation Pathway.

Data Interpretation and Trustworthiness

The fragmentation pattern is a self-validating system for the identification of **Citronellyl propionate**. The base peak at m/z 69 is characteristic of the isopentenyl cation, a common

fragment in terpenes. The ion at m/z 81 corresponds to the subsequent loss of a methyl group. The presence of the propionyl cation at m/z 57 is a clear indicator of the propionate ester functionality. The combination of the retention time from the gas chromatogram and the unique mass spectral fingerprint provides a high degree of confidence in the identification and purity assessment of the analyte.

Conclusion

The spectroscopic data presented in this guide, obtained through NMR and GC-MS, provide a comprehensive and reliable basis for the characterization of **Citronellyl propionate**. The detailed protocols and interpretation of the spectral data serve as a valuable resource for researchers and quality control professionals. Adherence to these analytical principles ensures the scientific integrity and trustworthiness of results, which is critical in the fields of fragrance, flavor, and pharmaceutical sciences.

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